VTPP exhibits unique properties that allow it to accumulate in mitochondria, the cell's powerhouses. This characteristic makes it a valuable tool for mitochondrial research. Studies have shown VTPP can:
VTPP's ability to self-assemble and form various nanostructures with specific properties makes it attractive for material science research. Some potential applications include:
VTPP is also explored in various other research areas, including:
Vinyltriphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a vinyl group attached to a triphenylphosphonium moiety. Its chemical formula is CHBrP, and it is known for its role in various organic synthesis reactions. The compound typically appears as a white crystalline solid with a melting point of approximately 189–190 °C . Vinyltriphenylphosphonium bromide is notable for its reactivity, particularly in the formation of ylide intermediates that can participate in various nucleophilic reactions.
The synthesis of vinyltriphenylphosphonium bromide can be achieved through several methods:
Vinyltriphenylphosphonium bromide finds applications in various fields:
Studies on the interactions of vinyltriphenylphosphonium bromide with other chemical entities reveal its potential as a versatile reagent. For example, it has been shown to react with nucleophiles to form stable products, which can be useful in synthetic pathways. The compound's ability to form ylides allows it to engage in various nucleophilic substitution and addition reactions .
Several compounds share structural or functional similarities with vinyltriphenylphosphonium bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Triphenylphosphine | Ph₃P | A precursor for synthesizing phosphonium salts |
Allyltriphenylphosphonium chloride | Ph₃P=CH₂CH=CH₂Cl | Contains an allyl group instead of a vinyl group |
Benzyltriphenylphosphonium chloride | Ph₃P=CH₂C₆H₅Cl | Features a benzyl group; less reactive than vinyl derivatives |
Vinylbenzyltriphenylphosphonium bromide | Ph₃P=CH=CHC₆H₅Br | Combines vinyl and benzyl characteristics; used in polymerization |
Vinyltriphenylphosphonium bromide stands out due to its specific reactivity profile and ability to form ylides, making it particularly valuable in synthetic organic chemistry.
The β-elimination of β-phenoxyethylphosphonium bromide represents a foundational method for synthesizing vinyltriphenylphosphonium bromide. In this approach, β-phenoxyethyltriphenylphosphonium bromide is heated in ethyl acetate under reflux, facilitating the elimination of phenol to yield the target compound [1] [3]. The reaction proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, where a base abstracts a proton from the α-carbon adjacent to the phosphonium center, generating a conjugate base intermediate. Subsequent departure of the phenoxy leaving group forms the vinyl double bond (Figure 1). This method typically achieves high purity, with the final product melting at 176–178°C [1] [4].
Key steps include:
Dehydrohalogenation of α-bromoethyltriphenylphosphonium bromide offers another classical route. The reaction involves treating the α-haloalkyl precursor with lithium bromide in anhydrous dimethylformamide (DMF), promoting the elimination of hydrogen bromide to form the vinyl derivative [3]. This method proceeds via an E2 mechanism, where a single concerted step removes the β-hydrogen and halide ion, resulting in double bond formation. The α-bromoethylphosphonium precursor is synthesized through sequential alkylation of triphenylphosphine with 1-bromoethylbenzene, followed by bromination of the resultant ylide [3].
Vinyltriphenylphosphonium bromide can also be prepared by treating ethylenebis(triphenylphosphonium) dibromide with borate ions. This method leverages the displacement of one phosphonium group, yielding the monomeric vinyl derivative [4]. While less commonly employed than β-elimination or dehydrohalogenation, this route provides an alternative pathway for laboratories with access to ethylene-linked precursors.
Palladium-catalyzed alkylation of triphenylphosphine with vinyl triflates has emerged as a stereoselective synthetic strategy. Using (Ph~3~P)~4~Pd (1–3 mol%) as a catalyst in tetrahydrofuran (THF), vinyl triflates react with triphenylphosphine to afford vinyltriphenylphosphonium salts in 62–89% yield (Table 1) [3]. The mechanism involves oxidative addition of the vinyl triflate to Pd(0), forming a Pd(II) intermediate, followed by reductive elimination to release the product and regenerate the catalyst.
Table 1. Representative Yields and Stereoselectivity in Vinyl Triflate Reactions
Vinyl Triflate Substituent | Yield (%) | E/Z Ratio |
---|---|---|
Phenyl | 89 | 49:1 |
4-Nitrobenzyl | 85 | 49:1 |
2-Thienyl | 90 | 5:1 |
Electrochemical synthesis employs graphite anodes and stainless steel cathodes in dichloromethane, with 2,6-lutidine perchlorate as a supporting electrolyte. Triphenylphosphine undergoes oxidative addition to cycloalkenes under a nitrogen atmosphere, yielding 1-cycloalkenetriphenylphosphonium salts in 53–66% yield [3]. The reaction proceeds via generation of a triphenylphosphine radical cation, which reacts with the cycloalkene to form the vinylphosphonium product.
Transition metal catalysis, particularly palladium-based systems, enhances efficiency in vinylphosphonium salt synthesis. For example, Suzuki-Miyaura couplings involving phosphonium-containing substrates have been adapted for vinyltriphenylphosphonium bromide production, though these methods remain less explored compared to triflate-based approaches [3].
The E1cB pathway dominates β-elimination reactions, as seen in the decomposition of β-phenoxyethylphosphonium salts. Deprotonation at the α-carbon generates a resonance-stabilized conjugate base, with subsequent expulsion of the phenoxy leaving group forming the vinyl double bond [2] [3]. Kinetic studies confirm the unimolecular nature of this step, consistent with E1cB kinetics.
Dehydrohalogenation of α-haloalkylphosphonium salts follows a bimolecular (E2) mechanism. Lithium bromide acts as both a base and a halide source, facilitating synchronous proton abstraction and bromide elimination. Steric effects at the α-carbon significantly influence reaction rates, with bulkier substituents slowing the process [3].
In vinyl triflate reactions, the catalytic cycle begins with oxidative addition of the triflate to Pd(0), forming a Pd(II)-vinyl intermediate. Reductive elimination transfers the vinyl group to triphenylphosphine, regenerating Pd(0). Density functional theory (DFT) calculations suggest that transmetalation steps are rate-determining, with electron-deficient triflates reacting more rapidly [3].
The electrochemical method involves single-electron oxidation of triphenylphosphine at the anode, generating a radical cation. This species reacts with cycloalkenes via radical coupling, followed by deprotonation to yield the vinylphosphonium product. Cyclic voltammetry studies indicate that the oxidation potential of triphenylphosphine (−1.2 V vs. SCE) drives the reaction independently of the alkene’s electronic properties [3].
The crystallographic analysis of vinyltriphenylphosphonium salts reveals distinctive structural features that differentiate them from other phosphonium compounds. The most comprehensive structural data comes from the tetraphenylborate salt, which provides detailed insights into the molecular geometry and packing arrangements [1] [2].
The vinyltriphenylphosphonium tetraphenylborate crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.2752(4) Å, b = 35.7838(15) Å, c = 10.9515(5) Å, and β = 100.721(4)° [1]. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.158 Mg/m³ at 180 K. The asymmetric unit comprises two independent vinyltriphenylphosphonium cations and two independent tetraphenylborate anions, indicating structural complexity beyond simple ionic packing [1] [2].
Parameter | Vinyltriphenylphosphonium Tetraphenylborate |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell a (Å) | 9.2752(4) |
Unit Cell b (Å) | 35.7838(15) |
Unit Cell c (Å) | 10.9515(5) |
Beta Angle (°) | 100.721(4) |
Unit Cell Volume (ų) | 3571.4(3) |
Z value | 4 |
Density (Mg/m³) | 1.158 |
Temperature (K) | 180 |
R-factor [F² > 2σ(F²)] | 0.058 |
Independent reflections | 12797 |
Observed reflections | 9444 |
The molecular geometry around the phosphorus center exhibits nearly perfect tetrahedral symmetry with P—C bond lengths averaging 1.795 Å [1]. The P—C(vinyl) bond length of 1.767(3) Å is marginally shorter than the P—C(phenyl) bonds, which average approximately 1.795 Å [1]. This subtle difference reflects the distinct electronic nature of the vinyl carbon compared to the aromatic carbons.
Bond Type | Length/Angle | Notes |
---|---|---|
P—C(vinyl) | 1.767(3) Å | P1—C1 vinyl carbon bond |
P—C(phenyl) average | 1.795 Å | Average of P—C4, P—C16, P—C10 |
C=C(vinyl) | 1.324(5) Å | C2—C1 double bond |
P—C—C angle (vinyl) | 125.6(3)° | P1—C1—C2 bond angle |
C—P—C angle average | 109.4° | Approximate tetrahedral geometry |
The crystal packing analysis reveals an ionic structure with discrete cation-anion pairs [1]. Notably, the structure lacks significant intermolecular interactions, including π-stacking between aromatic rings and strong hydrogen bonding networks [1]. This absence of strong intermolecular forces contributes to the relatively low melting point of the tetraphenylborate salt (72-74°C) compared to the bromide salt (176-178°C) [1] [3].
Structural Feature | Description |
---|---|
Asymmetric Unit Content | Two independent vinyltriphenylphosphonium cations + two independent tetraphenylborate anions |
Cation Symmetry | Nearly perfect tetrahedral symmetry about central P atoms |
Anion Symmetry | Nearly perfect tetrahedral symmetry about central B atoms |
Intermolecular Interactions | No significant intermolecular interactions present |
π-Stacking | Absent - no π-stacking interactions observed |
Hydrogen Bonding | Weak C—H⋯π interactions only |
Crystal Packing Type | Ionic crystal with discrete ion pairs |
The four independent moieties in the asymmetric unit maintain nearly perfect tetrahedral symmetry about their respective central atoms [1]. This structural regularity, combined with the absence of strong intermolecular interactions, results in a crystal lattice that allows relatively free molecular motion, which may contribute to the compound's reactivity in solid-state transformations.
Comparative structural analysis reveals that vinyltriphenylphosphonium salts occupy a unique position within the broader family of phosphonium compounds. The presence of the vinyl substituent introduces distinctive geometric and electronic features that differentiate these compounds from their alkyl and aryl analogs [4] [5].
Tetraphenylphosphonium salts, which lack the vinyl group, typically crystallize with P—C bond lengths of 1.789(3) Å and C—P—C angles ranging from 107.1° to 110.7° [6] [7]. These values are comparable to those observed in vinyltriphenylphosphonium compounds, indicating that the vinyl substitution does not significantly perturb the overall tetrahedral geometry around phosphorus [1].
Compound | Space Group | P-C Bond Length Avg | C-P-C Angle Range | Key Structural Features | Melting Point (°C) |
---|---|---|---|---|---|
Vinyltriphenylphosphonium Bromide | Not reported | ~1.78 Å (estimated) | ~109° (tetrahedral) | Vinyl group, C=C double bond | 176-178 |
Vinyltriphenylphosphonium Tetraphenylborate | P2₁ (Monoclinic) | 1.795 Å | 107-111° | Perfect tetrahedral P, no π-stacking | 72-74 |
Methyltriphenylphosphonium Bromide | Not specified | ~1.79 Å | ~109° | Simple methyl substitution | ~230-235 |
Tetraphenylphosphonium (typical salts) | Various (I-4, P2₁/c common) | 1.789(3) Å | 107.1-110.7° | Four phenyl groups, tetrahedral | Variable |
Butyltriphenylphosphonium Salts | Various | ~1.79 Å | ~109° | Alkyl chain disorder common | Generally lower than Ph₄P⁺ |
The comparison with methyltriphenylphosphonium salts is particularly instructive. While both compounds feature a single non-phenyl substituent, the vinyl group introduces planar geometry constraints that are absent in the methyl analog [8]. This geometric constraint, combined with the π-electron system of the C=C double bond, creates unique steric and electronic environments that influence reactivity patterns.
Butyltriphenylphosphonium salts demonstrate the impact of flexible alkyl chains on crystal packing [9]. These compounds frequently exhibit conformational disorder in the solid state, with alkyl chains adopting multiple orientations. Energy calculations reveal only small differences (approximately 0.3 kJ/mol) between gauche and anti conformations, explaining the prevalence of disorder and the generally lower melting points observed for long-chain alkyltriphenylphosphonium salts [9].
The structural data for phosphonium salts with weakened Cα-P⁺ bonds provide additional insights into structure-reactivity relationships [10]. Compounds featuring electron-withdrawing substituents on the phenyl rings exhibit enhanced reactivity toward nucleophiles, demonstrating how electronic effects can modulate the strength of P-C bonds and influence reaction pathways [10].
Intermolecular interaction patterns also vary significantly among phosphonium salt structures. While vinyltriphenylphosphonium tetraphenylborate exhibits minimal intermolecular contacts [1], other phosphonium salts demonstrate diverse hydrogen bonding patterns. For example, triphenylphosphonium trichlorocobaltate displays C—H⋯Cl contacts that create infinite chains in the crystal structure [6]. These interactions can significantly influence physical properties such as melting points and solubility characteristics.
The structural features of vinyltriphenylphosphonium bromide directly correlate with its distinctive reactivity profile, particularly in nucleophilic addition reactions and subsequent transformations. The relationship between molecular structure and chemical behavior provides fundamental insights into the mechanisms underlying the compound's synthetic utility [11] [12].
The vinyl group serves as the primary reactive site, with the C=C double bond providing an electrophilic center for nucleophilic attack [12]. The P—C(vinyl) bond length of 1.767(3) Å, while only marginally shorter than typical P—C(phenyl) bonds, represents a critical structural parameter that influences reactivity [1]. This bond length reflects the partial double bond character resulting from hyperconjugation between the phosphorus lone pair and the π* orbital of the vinyl group.
Structural Factor | Impact on Reactivity | Mechanistic Consequences | Experimental Evidence |
---|---|---|---|
Vinyl Group Presence | Enables Wittig reactions, nucleophilic addition | β-carbon nucleophilic attack in Schweizer reaction | Schweizer reaction mechanism studies |
P-C(vinyl) Bond Length | Shorter bonds increase reactivity toward nucleophiles | Influences ylide formation kinetics | Crystallographic bond length analysis |
C=C Double Bond Character | Provides electrophilic site for nucleophilic attack | Determines regioselectivity of additions | NMR and IR spectroscopic data |
Steric Hindrance | Three phenyl groups create steric protection | Controls approach trajectory of nucleophiles | Cone angle measurements (~145°) |
Electronic Effects | Electron-withdrawing phenyl groups stabilize positive charge | Affects charge distribution and stability | ³¹P NMR chemical shifts |
Counterion Type | Bromide more reactive than tetraphenylborate | Influences solubility and dissociation | Solubility and melting point differences |
The regioselectivity of nucleophilic additions to vinyltriphenylphosphonium salts demonstrates the importance of electronic effects in determining reaction outcomes [12]. Nucleophiles preferentially attack the β-carbon of the vinyl group, leading to the formation of phosphorus ylides through the Schweizer mechanism [12]. This regioselectivity results from the polarization of the C=C double bond, where the α-carbon bears partial positive charge due to its proximity to the positively charged phosphorus center.
Steric effects play a crucial role in modulating reactivity patterns. The triphenylphosphonium group, with its Tolman cone angle of approximately 145°, creates a sterically demanding environment around the phosphorus center [13]. This steric bulk influences the approach trajectories available to incoming nucleophiles and can affect the stereochemical outcomes of reactions.
The counterion significantly influences the reactivity profile of vinyltriphenylphosphonium salts. The bromide salt exhibits higher reactivity compared to the tetraphenylborate analog, as evidenced by the substantial difference in melting points (176-178°C vs 72-74°C) [1] [3]. This difference reflects the greater nucleophilicity of bromide and its enhanced ability to participate in ion-pairing interactions that facilitate dissociation and subsequent reactivity.
Crystal packing effects contribute to solid-state reactivity patterns. The loose crystal packing observed in vinyltriphenylphosphonium tetraphenylborate, characterized by minimal intermolecular interactions, facilitates molecular motion and may enhance reactivity in heterogeneous reactions [1]. The absence of strong π-stacking interactions between phenyl rings allows for greater conformational flexibility, which can be advantageous in reactions requiring significant molecular reorganization.
The electronic structure of vinyltriphenylphosphonium compounds, as revealed by ³¹P NMR spectroscopy and computational studies, demonstrates the delocalization of positive charge across the molecular framework [11]. This charge distribution affects the electrophilicity of various sites within the molecule and influences the kinetics of nucleophilic attack. The stabilization of the positive charge by the phenyl groups through resonance interactions contributes to the overall stability of the phosphonium salt while maintaining sufficient electrophilic character for productive reactions.
Hydrogen bonding patterns, while weak in vinyltriphenylphosphonium salts, can influence reactivity in polar solvents [14] [15]. The C—H⋯π interactions observed in crystal structures may serve as templates for more significant intermolecular associations in solution, potentially affecting reaction rates and selectivities through preorganization effects.
Irritant